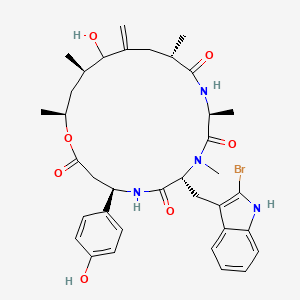
jaspamide C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jaspamide C is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it exhibits anti-tumour activity. It has a role as an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, an organobromine compound and a macrocycle.
Scientific Research Applications
Polyploidization in HL-60 Cells
Jaspamide, isolated from the marine sponge Hemiastrella minor, shows antiproliferative activity in HL-60 cells. It induces polyploidization, characterized by increased CD4 and CD14 surface expression, multinuclear cells, and enlarged nuclei. This suggests its potential in studying cell polyploidy (Nakazawa et al., 2001).
Cardiomyocyte Function and Ion Channel Activity
Jaspamide (jasplakinolide; NSC-613009) displays antitumor activity but has a narrow safety margin due to acute toxicity in animal models. It inhibits cardiac ion channels, including Kv1.5, and affects cardiomyocyte contraction and viability, indicating potential cardiotoxicity risks (Schweikart et al., 2013).
Growth Modulation in Acute Myeloid Leukemia
In acute myeloid leukemia (AML), jaspamide suppresses colony formation and recovery of clonogenic cells. It also induces immunophenotypic maturation of leukemic cell lines, indicating its potential in AML treatment (Fabian et al., 1995).
Actin Organization in HL-60 Cells and Human Monocytes
Jaspamide reorganizes actin in HL-60 cells and human monocytes, reducing cell proliferation and inducing maturation. Despite disrupting actin cytoskeleton, it does not affect phagocytic or respiratory burst activity, making it a novel therapeutic agent candidate (Fabian et al., 1999).
Apoptosis and CD10/Neutral Endopeptidase Expression
Jaspamide induces apoptosis in HL-60 cells and is associated with de novo CD10 expression, which interferes with the apoptotic process. Its ability to influence apoptosis and granulocytic differentiation highlights its potential for therapeutic applications (Cioca & Kitano, 2002).
Nonpeptide Mimetics Design
Nonpeptide mimetics of jaspamide, designed to investigate the structure-activity relationship, exhibit similar biological profiles to jaspamide. This suggests potential in developing new compounds with similar therapeutic properties (Kahn et al., 2009).
Cytotoxic Jaspamide Derivatives
New derivatives of jaspamide isolated from Jaspis splendens show potent cytotoxic activities, inhibiting the growth of mouse lymphoma cells. This indicates their potential as antitumor agents (Ebada et al., 2009).
properties
Product Name |
jaspamide C |
|---|---|
Molecular Formula |
C36H45BrN4O7 |
Molecular Weight |
725.7 g/mol |
IUPAC Name |
(4R,7R,10S,13S,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-16-hydroxy-4-(4-hydroxyphenyl)-8,10,13,17,19-pentamethyl-15-methylidene-1-oxa-5,8,11-triazacyclononadecane-2,6,9,12-tetrone |
InChI |
InChI=1S/C36H45BrN4O7/c1-19-15-21(3)34(45)38-23(5)36(47)41(6)30(17-27-26-9-7-8-10-28(26)39-33(27)37)35(46)40-29(24-11-13-25(42)14-12-24)18-31(43)48-22(4)16-20(2)32(19)44/h7-14,20-23,29-30,32,39,42,44H,1,15-18H2,2-6H3,(H,38,45)(H,40,46)/t20-,21+,22+,23+,29-,30-,32?/m1/s1 |
InChI Key |
BJPMREHPIFRLGM-KALUOVLNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](CC(=C)C1O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Canonical SMILES |
CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C)C1O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
synonyms |
jaspamide C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



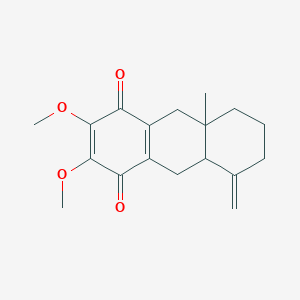
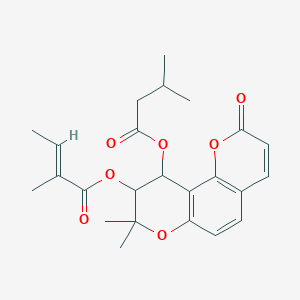

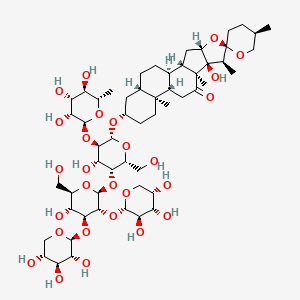
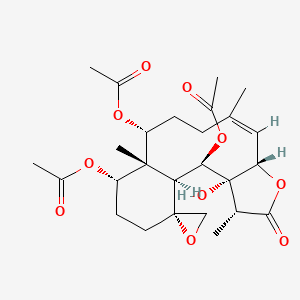
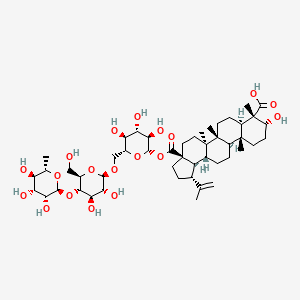
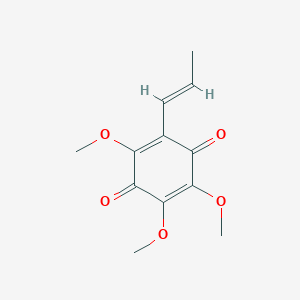

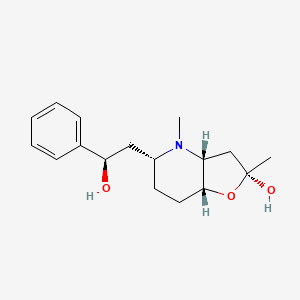
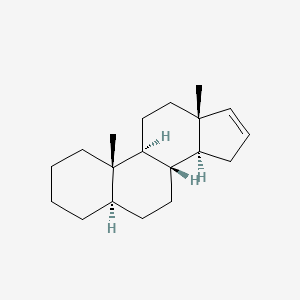
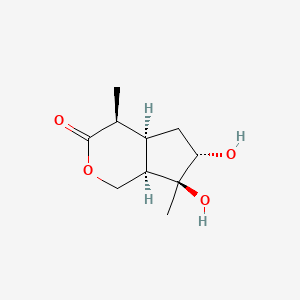

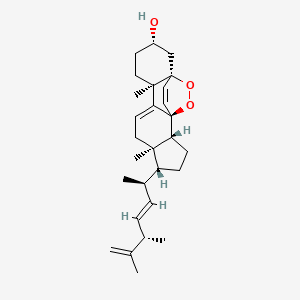
![propan-2-yl (2R,4S,5R)-5-[(1R,2S)-1-acetamido-2-methoxy-2-methylpentyl]-4-[(Z)-prop-1-enyl]pyrrolidine-2-carboxylate](/img/structure/B1244909.png)